Methyl 6-bromohexanoate Methyl 6-bromohexanoate
Brand Name: Vulcanchem
CAS No.: 14273-90-6
VCID: VC20963268
InChI: InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
SMILES: COC(=O)CCCCCBr
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

Methyl 6-bromohexanoate

CAS No.: 14273-90-6

Cat. No.: VC20963268

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromohexanoate - 14273-90-6

CAS No. 14273-90-6
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name methyl 6-bromohexanoate
Standard InChI InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
Standard InChI Key KYLVAMSNNZMHSX-UHFFFAOYSA-N
SMILES COC(=O)CCCCCBr
Canonical SMILES COC(=O)CCCCCBr

Chemical Identity and Structure

Nomenclature and Identification

Methyl 6-bromohexanoate is an organic compound with multiple synonyms in chemical literature. Table 1 provides the primary identifiers for this compound.
Table 1: Chemical Identifiers of Methyl 6-bromohexanoate

ParameterValue
CAS Number14273-90-6
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
IUPAC Namemethyl 6-bromohexanoate
Common Synonyms6-bromohexanoic acid methyl ester, methyl 6-bromocaproate
MDL NumberMFCD00187528
InChI KeyKYLVAMSNNZMHSX-UHFFFAOYSA-N
SMILESCOC(=O)CCCCCBr
The compound consists of a six-carbon chain with a terminal bromine atom at one end and a methyl ester group at the other end . The structure features a linear aliphatic chain that contributes to its specific reactivity profile and physical properties.

Structural Characteristics

Methyl 6-bromohexanoate contains two key functional groups: a terminal bromide and a methyl ester. This structural arrangement makes it especially suitable for nucleophilic substitution reactions at the bromine-bearing carbon. The distance between these two functional groups provides strategic advantages in certain synthetic applications where spatial separation of reactive sites is desired.

Physical and Chemical Properties

Physical Properties

Methyl 6-bromohexanoate exists as a clear colorless to pale yellow liquid at room temperature. Table 2 summarizes its key physical properties.
Table 2: Physical Properties of Methyl 6-bromohexanoate

PropertyValueReference
Physical FormLiquid
ColorClear colorless to pale yellow
Density1.316 g/cm³
Boiling Point150°C at 50 mmHg or 209.2±23.0°C at 760 mmHg
Flash Point106.8±13.0°C
Refractive Index1.4630 to 1.4650 (20°C, 589 nm)
Vapor Pressure0.2±0.4 mmHg at 25°C
LogP2.16
Storage TemperatureAmbient (room temperature)
The compound's relatively high boiling point and moderate vapor pressure indicate that it is not highly volatile at room temperature, which facilitates its handling in laboratory settings . Its LogP value of 2.16 suggests moderate lipophilicity, which has implications for its solubility profile and potential biological applications .

Chemical Properties and Reactivity

Methyl 6-bromohexanoate's chemical behavior is primarily determined by its two functional groups:

  • The terminal bromide acts as a good leaving group in nucleophilic substitution reactions, making it an effective alkylating agent.

  • The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction .
    Key reactions of methyl 6-bromohexanoate include:

  • Nucleophilic substitution reactions with various nucleophiles (hydroxide, amines, thiols)

  • Reduction of the ester group to an alcohol using reducing agents

  • Hydrolysis to produce 6-bromohexanoic acid and methanol
    The compound's moderate reactivity makes it suitable for selective transformations in complex synthetic pathways.

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing methyl 6-bromohexanoate involves the esterification of 6-bromohexanoic acid with methanol in the presence of an acid catalyst.
The general reaction scheme can be represented as:
6-bromohexanoic acid + methanol → methyl 6-bromohexanoate + water
This reaction is typically conducted under reflux conditions with catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is often continuously distilled to remove water and drive the equilibrium toward product formation.

Alternative Synthetic Routes

Alternative synthetic approaches include:

  • Bromination of methyl hexanoate at the terminal position

  • Nucleophilic substitution of methyl 6-hydroxyhexanoate with brominating agents

  • Ring-opening reactions of appropriate cyclic precursors followed by esterification
    These alternative routes may be preferred depending on the availability of starting materials and specific reaction requirements.

Applications in Chemical Research and Industry

Organic Synthesis Applications

ParameterClassification
GHS SymbolsGHS07, GHS05
Signal WordWarning
Hazard StatementsH314, H315, H318, H335
Precautionary StatementsP271, P260, P280
Hazard CodesXi
Risk Statements36/37/38
NFPA ClassificationNot fully established
The compound is classified as an irritant (Xi) with potential to cause serious eye damage (H318), skin irritation (H315), and respiratory irritation (H335) .
SupplierProduct NumberPurityPackage SizePrice (Approximate)Reference
Sigma-AldrichS125334Not specified25 mg$179 USD
TRCM296198Not specified50 g$130 USD
Biosynth CarbosynthFB55276Not specified25 g$130 USD
Thermo ScientificAC39269005096+%5 g321.63 SEK
Thermo ScientificAC39269025096+%25 g910.14 SEK
Thermo ScientificAC39269100096+%100 g2417.92 SEK
The compound is available in various package sizes ranging from milligram to hundred-gram quantities, with purity typically at 96% or higher. Pricing varies significantly based on quantity and supplier .

Spectroscopic Properties and Analysis

Spectroscopic Characteristics

Methyl 6-bromohexanoate can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for ester carbonyl (C=O) stretching and C-Br stretching

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide structural confirmation

  • Mass Spectrometry: Molecular ion and fragmentation pattern provide molecular weight verification
    The compound can be analyzed for purity using gas chromatography (GC), with specifications typically requiring ≥96.0% purity .

Analytical Methods

Quality control testing for methyl 6-bromohexanoate typically includes:

  • Gas chromatography for purity determination

  • Infrared spectroscopy for structural confirmation

  • Refractive index measurement

  • Visual inspection for appearance and color

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